ISCK03
概要
説明
ISCK03は、細胞透過性フェニル-イミダゾロスルホンアミド化合物であり、幹細胞因子受容体c-KITの特異的阻害剤として機能します。 この化合物は、c-KITのリン酸化と下流の細胞外シグナル調節キナーゼ(ERK)のリン酸化を阻害する能力で知られており、特にがんと細胞シグナル伝達の分野において、科学研究の貴重なツールとなっています .
科学的研究の応用
ISCK03は、科学研究において幅広い用途があります:
がん研究: 黒色腫や急性骨髄性白血病など、さまざまながんにおけるc-KITの役割を研究するために使用されます。
細胞シグナル伝達: 研究者は、this compoundを使用して、c-KITの下流のシグナル伝達経路、特に細胞の増殖と生存に関与するERK経路を調査しています.
皮膚科: this compoundは、メラニン産生に対する効果が研究されており、色素沈着過剰症の治療における可能性を示しています.
作用機序
ISCK03は、幹細胞因子受容体c-KITを特異的に阻害することで効果を発揮します。受容体に結合してリン酸化を阻害し、ERK経路を含む下流のシグナル伝達経路を遮断します。 この阻害は、細胞の増殖と生存を抑制するため、c-KITシグナル伝達が重要な、がん研究やその他の分野において、this compoundは強力なツールとなっています .
類似の化合物:
イマチニブ: c-KITを標的とする別のチロシンキナーゼ阻害剤で、慢性骨髄性白血病の治療に使用されています。
スニチニブ: c-KITも標的とするマルチターゲット受容体型チロシンキナーゼ阻害剤で、腎細胞がんと胃腸間質腫瘍の治療に使用されています。
ダサチニブ: c-KITを含む複数のキナーゼを標的とするチロシンキナーゼ阻害剤で、慢性骨髄性白血病の治療に使用されています.
This compoundの独自性: this compoundは、c-KITに対する高い特異性と、肝細胞増殖因子誘導リン酸化などの他の経路に影響を与えることなく、下流のERKリン酸化を阻害する能力においてユニークです。 この特異性により、c-KITシグナル伝達を単独で研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
ISCK03 is a selective inhibitor of SCF/c-Kit signaling . It blocks SCF-induced c-kit and Erk phosphorylation without affecting HGF-induced Erk phosphorylation . This indicates that this compound interacts with the c-Kit receptor and the downstream Erk protein, inhibiting their activation in the presence of Stem Cell Factor (SCF) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits SCF-induced c-KIT phosphorylation and downstream ERK phosphorylation in 501mel melanoma cells . It also shows antiangiogenic effects, causing a significant decrease in blood vessel density on human lung adenocarcinoma (A549) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activation of the c-Kit receptor and the downstream Erk protein . This inhibition blocks the signaling pathway that would normally lead to cell proliferation and survival .
Temporal Effects in Laboratory Settings
This compound is stable at 20°C and can be stored for up to 12 months
Metabolic Pathways
Given its role as a c-Kit inhibitor, it likely interacts with enzymes and cofactors involved in the c-Kit signaling pathway .
Subcellular Localization
Given its role as a c-Kit inhibitor, it likely localizes to areas of the cell where the c-Kit receptor is present .
準備方法
合成経路と反応条件: ISCK03の合成には、塩基性条件下で4-tert-ブチルフェニルアミンと4-イミダゾール-1-イルベンゼンスルホニルクロリドを反応させることが含まれます。反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基を使用して塩酸副生成物を中和することにより行われます。 生成された生成物は、再結晶またはクロマトグラフィーにより精製して、高純度のthis compoundを得ます .
工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。 これには、より大きな容量の反応条件の最適化、一貫した品質管理の確保、および工業基準を満たすための効率的な精製技術の実装が含まれます .
化学反応の分析
反応の種類: ISCK03は主に、c-KIT受容体に結合してリン酸化を阻害する阻害反応を起こします。 この阻害は、チロシンキナーゼ阻害剤としての機能に不可欠です .
一般的な試薬と条件:
試薬: 4-tert-ブチルフェニルアミン、4-イミダゾール-1-イルベンゼンスルホニルクロリド、トリエチルアミン、ジクロロメタン。
主要な生成物: 合成反応の主要な生成物は、固体の結晶形で得られるthis compound自体です。 化合物は通常、オフホワイトから淡黄色です .
類似化合物との比較
Imatinib: Another tyrosine kinase inhibitor that targets c-KIT, used in the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Uniqueness of ISCK03: this compound is unique in its high specificity for c-KIT and its ability to inhibit downstream ERK phosphorylation without affecting other pathways such as hepatocyte growth factor-induced phosphorylation. This specificity makes it a valuable tool for studying c-KIT signaling in isolation .
特性
IUPAC Name |
4-tert-butyl-N-(4-imidazol-1-ylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABBHBFHWHMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241524 | |
Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945526-43-2 | |
Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945526432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISCK03 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISCK-03 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3028H7W568 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ISCK03 functions as a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. [, ] It specifically targets the kinase activity of c-Kit, disrupting downstream signaling pathways. [, ]
A: Research suggests that this compound, by inhibiting c-Kit, can hinder the growth and survival of certain cancer cells. For instance, in colorectal cancer models, this compound effectively reduces the clone-forming capacity of cancer stem cells, likely by interfering with the SCF/c-Kit signaling axis. [] This inhibition also appears to suppress the expression of stem cell markers like LGR5, CD133, OLMF4, and SOX2. [] Additionally, this compound has demonstrated the ability to prevent epithelial-to-mesenchymal transition (EMT) induced by differentiated tumor cells, further hindering cancer progression. [, ] In myeloid leukemia models, this compound diminishes the survival advantage conferred by the KIT oncogene in low-serum conditions. []
A: Yes, studies have investigated the effects of this compound in animal models. In a study focusing on melanoma, this compound successfully inhibited SCF/c-Kit signaling in 501mel human melanoma cells and resulted in the abolition of melanin production in mice and brownish guinea pigs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。